molecular formula C4H3F3N2O B13333280 3-(Trifluoromethyl)-1H-pyrazol-4-ol

3-(Trifluoromethyl)-1H-pyrazol-4-ol

Cat. No.: B13333280
M. Wt: 152.07 g/mol
InChI Key: JUZMUPCRIGXYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of hydrazines with trifluoromethylated ketones or aldehydes. One common method is the condensation of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of trifluoromethylated diazo compounds in cycloaddition reactions with various dipolarophiles .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as the use of continuous flow reactors for the condensation and cyclization steps. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased acidity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-pyrazol-4-ol

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)3-2(10)1-8-9-3/h1,10H,(H,8,9)

InChI Key

JUZMUPCRIGXYQZ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.